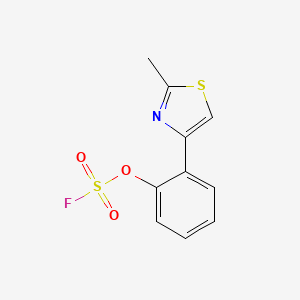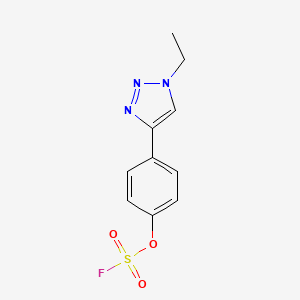
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole, also known as EFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. EFPT belongs to the class of triazole compounds and is synthesized through a series of chemical reactions.
Scientific Research Applications
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential as a herbicide and fungicide. It has been shown to effectively control the growth of various weeds and fungi. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials such as polymers and dendrimers.
Mechanism of Action
The exact mechanism of action of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor activities through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to exhibit herbicidal and fungicidal activities. It has been shown to effectively control the growth of various weeds and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole is its potent anti-inflammatory and anti-tumor activities. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage is its potential as a herbicide and fungicide. It has been shown to effectively control the growth of various weeds and fungi. However, one of the limitations of this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for the study of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole. One direction is the further elucidation of its mechanism of action. This will help in the development of more potent and selective this compound derivatives. Another direction is the study of its potential as a building block for the synthesis of new materials such as polymers and dendrimers. This will help in the development of new materials with unique properties. Finally, the study of its potential as a herbicide and fungicide should be further explored. This will help in the development of new and effective herbicides and fungicides.
Synthesis Methods
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-fluorobenzenesulfonyl chloride, which is reacted with 1-ethyl-1H-1,2,4-triazole in the presence of a base such as sodium hydride. The resulting product is this compound, which is obtained in high yields.
properties
IUPAC Name |
1-ethyl-4-(4-fluorosulfonyloxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-14-7-10(12-13-14)8-3-5-9(6-4-8)17-18(11,15)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVXYIEQWWFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

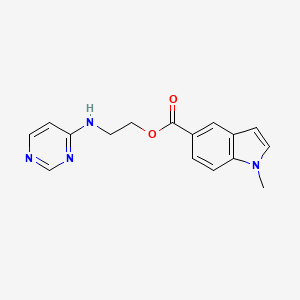
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)


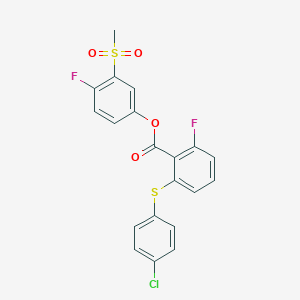

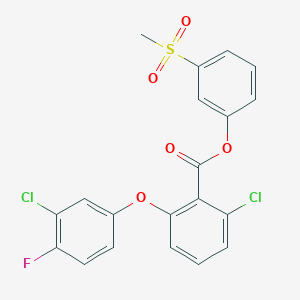
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
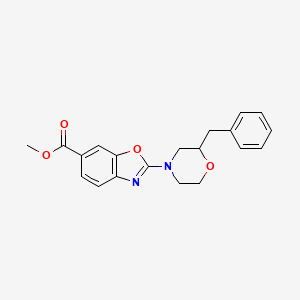
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
